Benzyloxycarbonylalanine chloromethyl ketone

Catalog No.
S1935060
CAS No.
41036-43-5
M.F
C12H14ClNO3
M. Wt
255.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyloxycarbonylalanine chloromethyl ketone

CAS Number

41036-43-5

Product Name

Benzyloxycarbonylalanine chloromethyl ketone

IUPAC Name

benzyl N-[(2S)-4-chloro-3-oxobutan-2-yl]carbamate

Molecular Formula

C12H14ClNO3

Molecular Weight

255.7 g/mol

InChI

InChI=1S/C12H14ClNO3/c1-9(11(15)7-13)14-12(16)17-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,14,16)/t9-/m0/s1

InChI Key

ASDQMJAOUJQRCM-VIFPVBQESA-N

SMILES

CC(C(=O)CCl)NC(=O)OCC1=CC=CC=C1

Synonyms

benzyloxycarbonyl-Ala-chloromethyl ketone, benzyloxycarbonylalanine chloromethyl ketone, Z-Ala-chloromethyl ketone

Canonical SMILES

CC(C(=O)CCl)NC(=O)OCC1=CC=CC=C1

Isomeric SMILES

C[C@@H](C(=O)CCl)NC(=O)OCC1=CC=CC=C1

Enzyme Inhibitor

Z-CMK functions as a specific inhibitor for serine proteases. Serine proteases are a class of enzymes crucial for various biological processes, including digestion, blood clotting, and cell signaling. Z-CMK binds to the active site of serine proteases, preventing them from cleaving (cutting) other proteins. This property allows researchers to study the function of specific serine proteases by inhibiting their activity and observing the resulting cellular or organismal effects. Source: PubChem, National Institutes of Health: )

Benzyloxycarbonylalanine chloromethyl ketone is a synthetic compound with the molecular formula C12H14ClNO3C_{12}H_{14}ClNO_{3} and a molecular weight of approximately 259.7 g/mol. It is classified as a peptidyl halomethyl ketone, which is primarily used as a protease inhibitor in biochemical research. The compound features a benzyloxycarbonyl group, which serves as a protective group for the amino acid alanine, allowing for selective inhibition of specific enzymes involved in proteolytic processes .

Typical of halomethyl ketones. It can react with nucleophiles due to the electrophilic nature of the chloromethyl group, facilitating the formation of covalent bonds with thiol groups in cysteine residues of enzymes. This reaction mechanism underlies its role as an inhibitor of cysteine proteases, such as cathepsins and caspases .

The general reaction can be represented as follows:

Enzyme SH+Z Ala CH2ClEnzyme S C O NHR+HCl\text{Enzyme SH}+\text{Z Ala CH}_2\text{Cl}\rightarrow \text{Enzyme S C O NHR}+\text{HCl}

where Enzyme-SH represents the active site of the enzyme containing a cysteine residue.

Benzyloxycarbonylalanine chloromethyl ketone exhibits significant biological activity as a protease inhibitor. It effectively inhibits various cysteine proteases, which are crucial in many physiological processes, including protein degradation and apoptosis. Studies have shown that this compound can induce cell death in human T lymphocytes by inhibiting cathepsin B, leading to alterations in apoptosis pathways .

Additionally, it has been reported to interfere with the processing of prolipoproteins in Escherichia coli, indicating its potential utility in studying bacterial protein maturation processes .

The synthesis of benzyloxycarbonylalanine chloromethyl ketone typically involves several steps:

  • Protection of Alanine: The amino group of alanine is protected using benzyloxycarbonyl chloride to form benzyloxycarbonylalanine.
  • Chloromethylation: The protected alanine is then treated with chloromethyl methyl ether or similar reagents to introduce the chloromethyl group.
  • Purification: The resulting product is purified through recrystallization or chromatography techniques.

This method allows for the selective introduction of functional groups while maintaining the integrity of the amino acid structure .

Benzyloxycarbonylalanine chloromethyl ketone has several applications in biochemical and pharmaceutical research:

  • Protease Inhibition Studies: It is widely used to study the mechanisms of action and regulation of cysteine proteases.
  • Cell Death Pathway Research: The compound serves as a tool to investigate apoptosis and necrosis pathways in various cell types.
  • Antibacterial Research: Its ability to inhibit bacterial protein processing makes it useful in studies aimed at understanding bacterial physiology.

Interaction studies involving benzyloxycarbonylalanine chloromethyl ketone have focused on its binding affinity and specificity towards various proteases. For example, it has been shown to selectively inhibit cathepsin B and other related enzymes by forming covalent bonds with active site residues. Such studies often utilize techniques like enzyme kinetics assays and structural biology methods (e.g., X-ray crystallography) to elucidate binding interactions .

Benzyloxycarbonylalanine chloromethyl ketone shares structural similarities with other peptidyl halomethyl ketones but possesses unique properties due to its specific amino acid composition and protective groups. Here are some comparable compounds:

Compound NameMolecular FormulaKey Features
N-alpha-Tosyl-L-phenylalanine chloromethyl ketoneC15H17ClN2O2More potent against chymotrypsin; used in apoptosis studies .
N-alpha-Tosyl-L-alanine chloromethyl ketoneC10H12ClN2O2Simpler structure; less effective against certain proteases .
Benzyloxycarbonylphenylalanylalanychloromethyl ketoneC15H19ClN2O4Similar protective group but different amino acid composition; broader applications in enzyme inhibition .

Benzyloxycarbonylalanine chloromethyl ketone's unique combination of functional groups allows it to selectively target specific enzymes while minimizing off-target effects, making it particularly valuable in biochemical research.

XLogP3

2.2

Sequence

A

Other CAS

41036-43-5

Wikipedia

Benzyloxycarbonylalanine chloromethyl ketone

Dates

Modify: 2023-07-22

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